molecular formula C9H20O2 B156277 1,1-Dimethoxyheptane CAS No. 10032-05-0

1,1-Dimethoxyheptane

Cat. No. B156277
CAS RN: 10032-05-0
M. Wt: 160.25 g/mol
InChI Key: BBMCNYFBAIUERL-UHFFFAOYSA-N
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Description

1,1-Dimethoxyheptane is a chemical compound that is not directly discussed in the provided papers. However, related compounds and synthetic methods can offer insights into its characteristics. For instance, the synthesis of various dimethoxy compounds, such as 1,3-dimethoxy-1,3-dimethyl-1,3-diphenyldisiloxanes, involves methods that could potentially be adapted for the synthesis of 1,1-dimethoxyheptane .

Synthesis Analysis

The synthesis of related compounds often involves the use of dimethoxy groups. For example, the synthesis of 6,6-dimethoxy bicyclo[3.2.0]heptan-2-one is achieved through a photocycloaddition reaction . This method could potentially be modified to synthesize 1,1-dimethoxyheptane by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1,1-dimethoxyheptane has been determined using various spectroscopic methods and X-ray crystallography. For instance, the structure of 1,3-dimethoxy-1,3-tetraphenyldisiloxane was confirmed by X-ray diffraction . These techniques could be employed to analyze the molecular structure of 1,1-dimethoxyheptane once synthesized.

Chemical Reactions Analysis

Chemical reactions involving dimethoxy compounds can be complex. For example, the thermal rearrangement of 4-heterohepta-1,2,5,6-tetraenes leads to the formation of dimers, and the presence of oxygen can result in the formation of cyclic peroxides . These findings suggest that 1,1-dimethoxyheptane could also undergo interesting chemical transformations under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxy compounds can be quite diverse. For instance, the thermal stability of 5-alkyl-1-aryl-4,4-dimethyl-2,6,7-trioxabicyclo[3.2.0]heptanes has been examined, with some derivatives showing remarkable stability . This suggests that the physical properties of 1,1-dimethoxyheptane, such as thermal stability, could be influenced by its molecular structure and substituents.

Scientific Research Applications

Catalytic Synthesis

1,1-Dimethoxyheptane is identified as a by-product in the hydroesterification and hydroformylation-acetalization of 1-hexene using a rhodium complex catalyst. The study by (Hung-Low et al., 2006) demonstrates that this compound results from the nucleophilic addition of methanol to heptanal formed during the process.

Chemical Modeling and Solvation Properties

In a molecular dynamics study, (Hezaveh et al., 2011) compared the properties of 1,2-dimethoxyethane and 1,2-dimethoxypropane in various solvents. Though not directly about 1,1-dimethoxyheptane, this research offers insights into the behavior of similar dimethoxy compounds in different solvents, which could be extrapolated to understand the properties of 1,1-dimethoxyheptane.

Environmental and Safety Assessment

1,1-Diethoxyheptane, a related compound to 1,1-dimethoxyheptane, was evaluated for various toxicological endpoints, including genotoxicity and skin sensitization, as reported by (Api et al., 2018). While this study doesn't directly involve 1,1-dimethoxyheptane, it provides a precedent for the type of safety assessments that similar compounds may undergo.

Intermediate in Chemical Synthesis

The synthesis of 1,1-dimethoxy-2-propanone, a compound related to 1,1-dimethoxyheptane, was studied by (Huang, 2005). This research highlights the role of similar dimethoxy compounds as intermediates in fine chemical synthesis.

Role in Fuel Blends

Studies on dimethoxy methane and n-heptane blends, which may be related to the behavior of 1,1-dimethoxyheptane, were conducted by (Hu et al., 2017) and (Gao et al., 2019). These studies provide insights into the ignition and oxidation characteristics of fuel blends involving compounds similar to 1,1-dimethoxyheptane.

properties

IUPAC Name

1,1-dimethoxyheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-4-5-6-7-8-9(10-2)11-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMCNYFBAIUERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064919
Record name Heptane, 1,1-dimethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid with a green, herbaceous, somewhat nutty odour
Record name Heptanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/779/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

81.00 °C. @ 30.00 mm Hg
Record name 1,1-Dimethoxyheptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Heptanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/779/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.844-0.849
Record name Heptanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/779/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1,1-Dimethoxyheptane

CAS RN

10032-05-0
Record name 1,1-Dimethoxyheptane
Source CAS Common Chemistry
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Record name Heptanal dimethyl acetal
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Record name Heptane, 1,1-dimethoxy-
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Record name Heptane, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethoxyheptane
Source European Chemicals Agency (ECHA)
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Record name HEPTANAL DIMETHYL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMC47KWZ4J
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Record name 1,1-Dimethoxyheptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
F Hung-Low, GC Uzcátegui, J Alvarez… - Reaction Kinetics and …, 2006 - Springer
The complex, [Rh(COD)(4-picoline) 2 ](PF 6 ) (COD = 1,5-cyclooctadiene), immobilized on poly(4-vinylpyridine) in contact with methanol catalyzes the hydroesterification and …
Number of citations: 9 link.springer.com
XQ Qiu, N Tsubaki, K Fujimoto, QM Zhu - Fuel processing technology, 2004 - Elsevier
The supported cobalt catalyst, such as Co/SiO 2 , was found to be very active and selective for the synthesis of oxygenates (alcohols and aldehydes) from syngas and 1-hexene under …
Number of citations: 8 www.sciencedirect.com
VV Homann, M Sandy, JA Tincu… - Journal of natural …, 2009 - ACS Publications
A suite of amphiphilic siderophores, loihichelins A−F, were isolated from cultures of the marine bacterium Halomonas sp. LOB-5. This heterotrophic Mn(II)-oxidizing bacterium was …
Number of citations: 110 pubs.acs.org
N Li, I Chu, R Poon, MG Wade - Journal of analytical toxicology, 2006 - academic.oup.com
Abstract Analysis of alkoxyacetic acids has received considerable research interest in toxicology because these compounds have been reported as metabolites and biomarkers of …
Number of citations: 3 academic.oup.com
P Langer - Synthesis, 2002 - thieme-connect.com
Despite their simplicity and synthetic usefulness, reactions of 1, 3-dicarbonyl dianions are often problematic, since they represent highly reactive compounds (low reactivity matching). In …
Number of citations: 101 www.thieme-connect.com
L Červeny, P Winklerová… - Journal of Chemical …, 1993 - Wiley Online Library
Catalytic splitting of the dimethylacetals of heptanal, 3‐cyclohexylpropanal, 3‐cyclohexylbutanal, 3‐phenylpropanal and 3‐phenylbutanal to corresponding unsaturated ethers was …
Number of citations: 5 onlinelibrary.wiley.com
S Siddiquee, S Al Azad, FA Bakar, L Naher… - Journal of Saudi …, 2015 - Elsevier
A simple, fast, repeatable, and less laborious sample-preparation protocol based on gas chromatography–mass spectrometry was developed and applied for the analysis of bioactive …
Number of citations: 51 www.sciencedirect.com
B Dong, X Guo, B Zhang, X Chen, J Guan, Y Qi, S Han… - Catalysts, 2015 - mdpi.com
The direct reductive amination of carbonyl compounds with NH 3 and H 2 is an alternative route to produce primary amines in practical production. The search for efficient and selective …
Number of citations: 45 www.mdpi.com
MJ Wiester, PA Ulmann… - Angewandte Chemie …, 2011 - Wiley Online Library
Recent advances in supramolecular coordination chemistry have allowed chemists to synthesize macromolecular complexes that exhibit various properties intrinsic to enzymes. This …
Number of citations: 732 onlinelibrary.wiley.com
JY Boxhall, PCB Page, MRJ Elsegood, Y Chan… - Synlett, 2003 - thieme-connect.com
Novel racemic tetraalkoxyresorcinarene derivatives can be prepared in good yields by boron trifluoride diethyl etherate-catalysed reactions of 1, 1-dimethoxyalkanes with resorcinol …
Number of citations: 18 www.thieme-connect.com

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